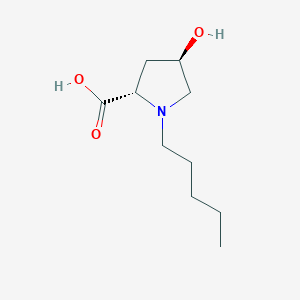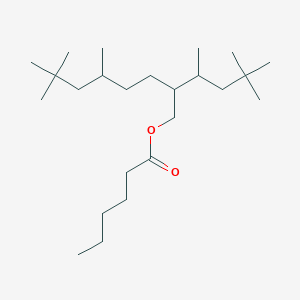
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate is a synthetic organic compound known for its unique structural properties. It is a branched-chain fatty acid ester, which finds applications in various fields due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate typically involves esterification reactions. One common method is the reaction between 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol and hexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid and corresponding carboxylic acids.
Reduction: 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanol.
Substitution: Various esters and amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and cosmetic products due to its stability and desirable physical properties.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and enzyme activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane-associated pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctanoic acid
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl acetate
- 2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl butyrate
Uniqueness
2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl hexanoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively.
Propiedades
Número CAS |
90441-68-2 |
|---|---|
Fórmula molecular |
C24H48O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctyl] hexanoate |
InChI |
InChI=1S/C24H48O2/c1-10-11-12-13-22(25)26-18-21(20(3)17-24(7,8)9)15-14-19(2)16-23(4,5)6/h19-21H,10-18H2,1-9H3 |
Clave InChI |
GEOGPZYICSSGCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCC(CCC(C)CC(C)(C)C)C(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)

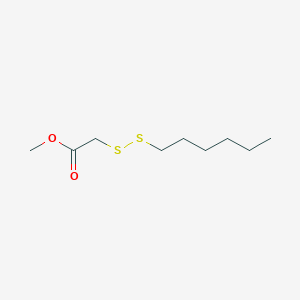
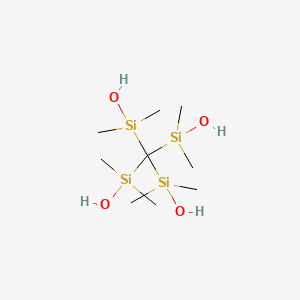
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
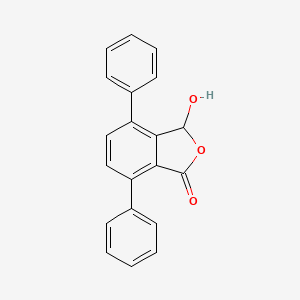
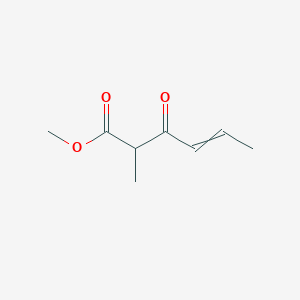
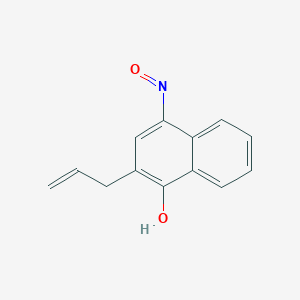
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
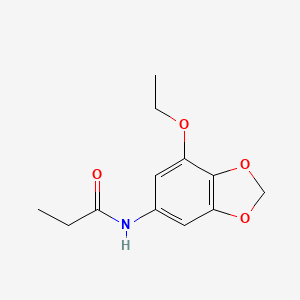
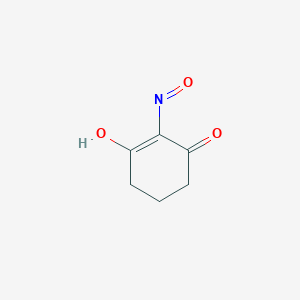
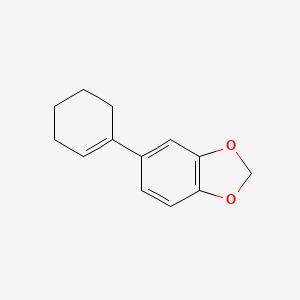
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)
